molecular formula C6H8ClNO2S B2659407 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride CAS No. 1401555-72-3

5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride

Cat. No. B2659407
CAS RN: 1401555-72-3
M. Wt: 193.65
InChI Key: NEYRDYBEEBKYIF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is an organic compound . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . The compound has a molecular weight of 157.19 .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is represented by the linear formula C6H7NO2S . Thiophene is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . This suggests that 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride may also undergo similar reactions.


Physical And Chemical Properties Analysis

5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is a solid at room temperature .

Scientific Research Applications

Organic Chemistry Research

5-(Aminomethyl)thiophene-2-carboxylic acid is a useful building block in organic chemistry . It’s used in the synthesis of various organic compounds due to its unique structure and reactivity .

Synthesis of Thiophene Derivatives

This compound plays a significant role in the synthesis of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .

Corrosion Inhibitors

Thiophene derivatives, including those synthesized from 5-(aminomethyl)thiophene-2-carboxylic acid, are utilized in industrial chemistry as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, including those derived from 5-(aminomethyl)thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

This compound is used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

5-(Aminomethyl)thiophene-2-carboxylic acid is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound .

Pharmacological Applications

Molecules with the thiophene ring system, including 5-(aminomethyl)thiophene-2-carboxylic acid, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis of Drugs

For example, suprofen has a 2-substituted thiophene framework and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety and Hazards

While specific safety and hazard information for 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation and ingestion, and ensuring adequate ventilation .

properties

IUPAC Name

5-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYRDYBEEBKYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401555-72-3
Record name 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride
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